molecular formula C14H12ClN3 B2864307 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-68-3

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2864307
CAS No.: 439107-68-3
M. Wt: 257.72
InChI Key: XZMYIHBAXDNGDX-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 3-chloro-2-methylacrylonitrile, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in medicinal chemistry research .

Biological Activity

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses antibacterial properties, making it a subject of interest for further research and development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN3\text{C}_{12}\text{H}_{12}\text{ClN}_3

This structure features a chlorine atom at the 3rd position, a methyl group at the 2nd position, and a 4-methylphenyl group at the 6th position of the pyrazolo[1,5-a]pyrimidine core.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential application in cancer therapy.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The following table summarizes key findings related to the anticancer activity of similar compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.5CDK2 Inhibition
Compound BHCT-1160.8Apoptosis Induction
This compoundMDA-MB-468TBDTBD

Note: TBD indicates that specific data for this compound's IC50 is still under investigation.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A recent study reported minimum inhibitory concentrations (MICs) for various derivatives:

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus0.125
Compound DEscherichia coli0.062
This compoundTBDTBD

Study on Anticancer Activity

A study investigating the effects of pyrazolo[1,5-a]pyrimidines on breast cancer cells indicated that these compounds could significantly reduce cell viability and promote apoptosis. In vitro assays showed that treatment with this compound led to increased levels of caspase-3, a marker for apoptosis.

Study on Antibacterial Activity

Another study assessed the antibacterial efficacy of various pyrazolo[1,5-a]pyrimidines against clinical isolates of bacteria. The results indicated that derivatives with similar structures exhibited potent antibacterial effects, with some achieving MIC values lower than those of standard antibiotics.

Properties

IUPAC Name

3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMYIHBAXDNGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Cl)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322188
Record name 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439107-68-3
Record name 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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